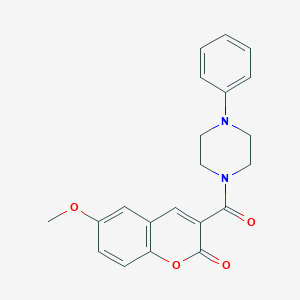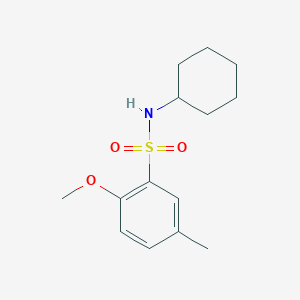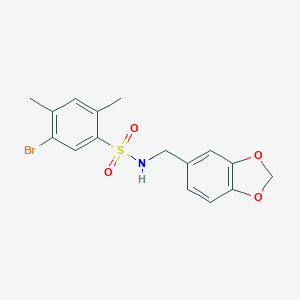
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a chemical compound that has been extensively researched in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
Mecanismo De Acción
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one works by activating the PPARδ receptor. This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, which in turn increases energy production and improves endurance. It also leads to a decrease in inflammation, which has been linked to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one have been extensively studied. It has been shown to increase endurance and improve lipid metabolism, leading to improved physical performance. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various diseases. However, it is important to note that the long-term effects of this compound are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one in lab experiments include its ability to activate the PPARδ receptor, which can lead to improved physical performance and anti-inflammatory effects. However, its complex synthesis method and potential side effects make it difficult to work with. Furthermore, the long-term effects of this compound are not yet fully understood, which makes it challenging to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one. One potential area of research is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research is its potential use in treating inflammation-related diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential side effects. Further studies may also investigate the use of this compound in agriculture as a potential herbicide.
In conclusion, 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic PPARδ agonist that has been extensively studied for its potential application in various fields of research. Its complex synthesis method and potential side effects make it challenging to work with, but its ability to activate the PPARδ receptor has led to its potential use in treating metabolic disorders, inflammation-related diseases, and as a performance-enhancing drug. Further research is needed to fully understand the long-term effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one involves several chemical reactions. The starting material is 2-hydroxybenzaldehyde, which is reacted with 4-phenylpiperazine-1-carboxylic acid to form an intermediate. This intermediate is then reacted with methoxyacetic acid to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one has been extensively studied for its potential application in various fields of research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In sports, it has been researched as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth.
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-8-19-15(13-17)14-18(21(25)27-19)20(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Clave InChI |
LMPFHDVZLTVZAW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)






![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)